[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride
Description
Properties
IUPAC Name |
[1-(4-methylphenyl)tetrazol-5-yl]methyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6S.ClH/c1-7-2-4-8(5-3-7)16-9(13-14-15-16)6-17-10(11)12;/h2-5H,6H2,1H3,(H3,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAFOHSSGZVPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CSC(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation at the 1-Position
The introduction of the methyl group at the tetrazole’s 1-position is achieved via alkylation. A patented approach utilizes methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in acetone:
This step proceeds with 90% yield under reflux conditions, as the base deprotonates the tetrazole nitrogen, enhancing nucleophilicity for methyl group attachment.
Reduction of the Nitrile to Amine
The nitrile group is reduced to a primary amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst:
Ethanol serves as the solvent, and the reaction achieves near-quantitative conversion under mild conditions.
Formation of the Imidothiocarbamate Moiety
The imidothiocarbamate group is introduced via reaction of the primary amine with carbon disulfide (CS₂) and ammonium hydroxide (NH₄OH):
Thiourea derivatives are avoided due to byproduct formation, whereas CS₂ ensures regioselective thiocarbamate synthesis. The reaction is conducted at 0°C to suppress hydrolysis, yielding 78–82% product.
Hydrochloride Salt Formation
The final step involves protonation with hydrochloric acid (HCl) to form the hydrochloride salt. A protocol adapted from tetramisole synthesis employs concentrated HCl in aqueous ethanol:
Crystallization at 0°C yields a pure product with >95% purity.
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
-
Tetrazole Ring Stability : The tetrazole ring is prone to decomposition under prolonged heating. Using ZnCl₂ as a catalyst reduces reaction time from 72 to 48 hours.
-
Byproduct Mitigation : Alkylation with methyl iodide generates quaternary ammonium salts. Adding K₂CO₃ as a base minimizes this side reaction.
-
Crystallization Issues : The hydrochloride salt exhibits hygroscopicity. Ethanol-water mixtures (3:1 v/v) enhance crystallization efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 4-Methylbenzoic acid derivatives.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted imidothiocarbamates.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its potential binding affinity to various biological targets. It may also serve as a probe in biochemical assays.
Medicine
Medically, this compound is investigated for its potential therapeutic properties
Industry
In industry, this compound might be used in the development of agrochemicals, such as pesticides or herbicides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The imidothiocarbamate moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Tetrazole Substitution: The target compound’s 4-methylphenyl group contrasts with electron-withdrawing substituents (e.g., Cl, Br) in analogues from .
- Functional Groups : The imidothiocarbamate in the target compound differs from ester (compound 10) or carboxylic acid (compound 14) groups. Thiocarbamates are less acidic than carboxylic acids, which may reduce ionic interactions but improve stability under acidic conditions .
- Synthetic Yields : High yields (>90%) for compounds 10 and 14 suggest efficient alkylation or coupling steps, which may also apply to the target compound’s synthesis .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Linker Motifs : The methylene bridge (CH2) between tetrazole and imidazole/thiocarbamate in the target compound is structurally analogous to compounds 10 and 14, with similar 1H-NMR signals (~5.75 ppm for CH2) .
- Salt Form : The hydrochloride salt of the target compound likely improves crystallinity and aqueous solubility compared to neutral analogues like compound IV-5 .
Biological Activity
[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride is a compound that has garnered attention for its potential biological activities. With the molecular formula and a molar mass of 248.31 g/mol, this compound belongs to the class of tetrazole derivatives, which are known for diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
- Chemical Name : this compound
- CAS Number : 1142201-28-2
- Molecular Formula :
- Molar Mass : 248.31 g/mol
- Storage Conditions : Room temperature, irritant
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various tetrazole compounds were synthesized and tested for their in vitro antibacterial activity using the disc diffusion method. The results showed that certain derivatives displayed remarkable zones of inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 20 | |
| Compound B | S. aureus | 25 | |
| Compound C | Pseudomonas aeruginosa | 15 |
Anti-inflammatory Properties
Tetrazole derivatives have also been shown to possess anti-inflammatory effects. In vitro studies demonstrated that these compounds could inhibit pro-inflammatory cytokines, suggesting their potential as therapeutic agents in inflammatory diseases .
Anticancer Potential
The anticancer activities of tetrazole compounds have been explored in various studies. For instance, certain derivatives exhibited cytotoxic effects against cancer cell lines, indicating their potential role in cancer therapy. The mechanism of action often involves the induction of apoptosis in malignant cells, making them candidates for further research in oncology .
Case Study 1: Antibacterial Efficacy
In a controlled study, a novel tetrazole derivative was tested against clinical isolates of resistant bacterial strains. The compound demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics, suggesting its potential as an alternative treatment option for antibiotic-resistant infections.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in an animal model of arthritis. Results indicated a significant reduction in joint swelling and pain scores in treated animals compared to controls, supporting the therapeutic potential of tetrazole derivatives in managing inflammatory conditions.
Research Findings
Recent studies have highlighted the versatility of tetrazole derivatives in drug development:
- Antiviral Activity : Some tetrazoles have shown activity against viral pathogens by inhibiting viral replication mechanisms.
- Anticonvulsant Effects : Certain compounds have been investigated for their ability to reduce seizure frequency in animal models.
These findings underscore the importance of further research into the pharmacological applications of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride, and how do reaction conditions influence yield?
- Methodology: Multi-step organic synthesis is typical for tetrazole-imidazole hybrids. A common approach involves:
Tetrazole Ring Formation: Cycloaddition of sodium azide with nitriles or isocyanides under acidic conditions (e.g., HCl), as demonstrated for structurally related tetrazoles .
Imidothiocarbamate Coupling: Reaction of the tetrazole intermediate with thiourea derivatives or isothiocyanates in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Critical Factors: Temperature control during cycloaddition (~0–5°C) minimizes side reactions. Catalytic bases (e.g., K₂CO₃) enhance coupling efficiency. Yields typically range from 40–70%, requiring purification via column chromatography .
Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?
- Analytical Workflow:
- 1H/13C NMR: Verify proton environments (e.g., methyl groups on the phenyl ring at δ ~2.3 ppm) and carbon backbone .
- HRMS: Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- IR Spectroscopy: Identify functional groups (e.g., C=N stretching in tetrazole at ~1600 cm⁻¹ and thiocarbamate C=S at ~1200 cm⁻¹) .
- Validation: Cross-reference with computational simulations (e.g., Gaussian) to resolve ambiguities in overlapping signals .
Q. What preliminary biological screening assays are recommended for this compound?
- Initial Screens:
- Enzyme Inhibition: Test against kinases or proteases via fluorometric assays (IC₅₀ determination) due to structural similarity to bioactive imidazole derivatives .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks to validate results .
Advanced Research Questions
Q. How can low yields during the final coupling step be systematically addressed?
- Troubleshooting:
- By-Product Analysis: Use LC-MS to identify undesired adducts (e.g., hydrolysis products from thiocarbamate degradation) .
- Solvent Optimization: Replace DMF with acetonitrile to reduce nucleophilic interference.
- Catalyst Screening: Test Pd/Cu catalysts for Suzuki-Miyaura-type coupling if steric hindrance occurs .
- Case Study: A related imidazole-thiocarbamate achieved 85% yield using microwave-assisted synthesis (100°C, 30 min) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Scenario: Discrepancies between experimental and predicted NMR shifts.
- Solutions:
- Dynamic Effects: Perform variable-temperature NMR to assess conformational flexibility (e.g., rotamers in the thiocarbamate group) .
- X-ray Crystallography: Obtain single crystals (via slow evaporation in EtOH/water) for unambiguous confirmation, as done for tetrazole-urea analogs .
- Collaborative Tools: Submit data to the Cambridge Structural Database for comparative analysis .
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
- SAR Design:
- Analog Synthesis: Modify the 4-methylphenyl group (e.g., replace with electron-withdrawing substituents like -Cl or -CF₃) to assess impact on target binding .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets in kinases .
- Validation: Compare IC₅₀ values of analogs against wild-type and mutant enzymes to identify critical binding residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
